molecular formula C8H9N3 B1360396 5,7-Dimethylpyrazolo[1,5-a]pyrimidine CAS No. 35149-38-3

5,7-Dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1360396
CAS RN: 35149-38-3
M. Wt: 147.18 g/mol
InChI Key: LBWVNVFQCVTMMH-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 35149-38-3 . It has a molecular weight of 147.18 . It is a yellow solid at room temperature .


Synthesis Analysis

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine can be achieved through a two-step synthesis sequence starting from the appropriate methyl ketone . Another method involves the reduction of pyrazolopyrimidines with complex hydrides .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine is represented by the linear formula C8H9N3 . The InChI key is KTGCIUWACZRXAK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reduction of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine with complex hydrides leads to the formation of both syn and anti-configured isomers . The presence of substituents at positions five and seven complicates the set of reaction products .


Physical And Chemical Properties Analysis

5,7-Dimethylpyrazolo[1,5-a]pyrimidine is a yellow solid at room temperature . It has a molecular weight of 147.18 .

Scientific Research Applications

Crystallography and Molecular Structure

5,7-Dimethylpyrazolo[1,5-a]pyrimidine has been studied for its structural properties. In one study, its hydrogen-bonded framework structure was analyzed, showing how the molecular components are linked into a three-dimensional framework by hydrogen bonds (Portilla et al., 2006). Another research focused on its crystallographic and computational analysis, revealing insights into its supramolecular structure and the energetic interplay between different dimers in the crystal structure (Borbulevych, 2010).

Synthesis and Chemical Properties

Significant research has been conducted on the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine and its derivatives. A general synthesis method has been developed, providing access to a library of functionally substituted pyrazolo[1,5-a]pyrimidines (Shkineva et al., 2019). Additionally, a concise and efficient access method to 5,7-disubstituted pyrazolo[1,5-a]pyrimidines has been reported, highlighting its wide range of biological activities (Jismy et al., 2017).

Biological and Medicinal Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidine has been explored for its potential in medicinal chemistry. Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes (Damont et al., 2015). Another study synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022). Furthermore, pyrazolo[1,5-a]pyrimidines were explored as antitumor agents, emphasizing their structural diversity and kinase inhibitory activity (Zhang et al., 2023).

Fluorescent Properties

The fluorescent properties of pyrazolo[1,5-a]pyrimidines have been investigated, providing insights for their potential applications in developing new fluorescent probes. A study demonstrated the correlation between substitution patterns of these compounds and their fluorescent spectroscopic properties (Wu et al., 2008).

Safety And Hazards

While specific safety and hazards information for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine is not available in the retrieved documents, general safety measures for handling chemical compounds should be followed. These include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

The future directions for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine could involve its use in the development of active small molecules . Its structural lability due to the low energy of the conformational transition allows it to adjust to the active site of the desired target .

properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWVNVFQCVTMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188644
Record name Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylpyrazolo[1,5-a]pyrimidine

CAS RN

35149-38-3
Record name Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035149383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure for preparation of the 5,7-dialkyl compounds of this invention follows generally that reported by Y. Makisumi, Chem. Pharm. Bull. (Tokyo) 10, 612 (1962) wherein 3-aminopyrazole or 3-amino-4-carbethoxypyrazole is condensed with pentane-2,4-dione to provide 5,7-dimethylpyrazolo[1,5-a]pyrimidine or the 3-carbethoxy derivative.
[Compound]
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5,7-dialkyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
135
Citations
T Novinson, R Hanson, MK Dimmitt… - Journal of Medicinal …, 1974 - ACS Publications
4: 1 EtOAc-MeOH (1 1.) provided 0.46 g (64%) of 13 as an amor-phous solid. The product was dried over P203 at110 for 2 hr to give an analytical sample:[a] o-1.7 (c 1, H20); nmr(DMSO…
Number of citations: 108 pubs.acs.org
SK Mohamed, M Akkurt, FR Fronczek… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C15H13N5, crystallizes with two independent molecules in the asymmetric unit. The molecular conformations are stabilized by C—H⋯N contacts forming S(6) ring …
Number of citations: 1 scripts.iucr.org
AS Hassan, TS Hafez, SA Osman - Scientia Pharmaceutica, 2015 - mdpi.com
5-Amino-N-aryl-3-[(4-methoxyphenyl) amino]-1 H-pyrazole-4-carboxamides 4a–c were synthesized by the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)-amino]-3-(methylthio) …
Number of citations: 73 www.mdpi.com
D Novikova, A Al Mustafa, T Grigoreva, S Vorona… - Molecules, 2023 - mdpi.com
Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is an attractive scaffold for designing biologically active compounds. The most obvious way to obtain such compounds is to reduce …
Number of citations: 7 www.mdpi.com
R Aggarwal, G Sumran, RM Claramunt, D Sanz… - Journal of Molecular …, 2009 - Elsevier
3(5)-Amino-5(3)-hydrazinopyrazole dihydrochloride (8) reacts with pentane-2,4-dione (9a) to afford 2-(3′,5′-dimethylpyrazol-1′-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (10a) …
Number of citations: 3 www.sciencedirect.com
MA Kolosov, DA Beloborodov, VD Orlov… - New Journal of …, 2016 - pubs.rsc.org
The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail. We found that the reaction requires no …
Number of citations: 22 pubs.rsc.org
R Aggarwal, E Masan, P Kaushik, D Kaushik… - Journal of Fluorine …, 2014 - Elsevier
A series of 2-H/methyl-3-phenyl-5-alkyl/aryl/heteroaryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines (4a–l) were synthesized by refluxing 3(5)-amino-4-phenyl-5(3)-H/methyl-1H-pyrazoles …
Number of citations: 31 www.sciencedirect.com
KM Elattar, A El-Mekabaty - Current Organic Synthesis, 2021 - ingentaconnect.com
Pyrazolopyrimidines are a privileged class of 5-6 bicyclic systems with three or four nitrogen atoms, including four possible isomeric structures. The significance of this class of …
Number of citations: 5 www.ingentaconnect.com
Y Makisumi - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
In the previous papers of this series, the author reported on the synthesis and the reactivity of the s-triazolo [1, 5-a] pyrimidine derivatives. In order to investige on the general property …
Number of citations: 45 www.jstage.jst.go.jp
M Kolosov, V Orlov, V Dotsenko - 2016 - sciforum.net
The Biginelli-type reactions of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1, 3-dicarbonyl compounds were studied in details. New pyrazolopyrimidines and …
Number of citations: 3 sciforum.net

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